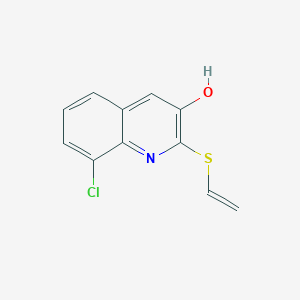
8-Chloro-2-(ethenylsulfanyl)quinolin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Chloro-2-(vinylthio)quinolin-3-ol is a quinoline derivative that has garnered interest due to its unique chemical structure and potential applications in various fields. Quinoline derivatives are known for their diverse biological activities, making them valuable in medicinal chemistry and other scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-2-(vinylthio)quinolin-3-ol typically involves the reaction of 8-chloroquinoline with a vinylthiol compound under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the vinylthiol, followed by nucleophilic substitution at the 2-position of the quinoline ring. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are increasingly being adopted to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
8-Chloro-2-(vinylthio)quinolin-3-ol can undergo various chemical reactions, including:
Oxidation: The vinylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline ring can be reduced under hydrogenation conditions.
Substitution: The chlorine atom at the 8-position can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are typical.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
8-Chloro-2-(vinylthio)quinolin-3-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents.
Industry: Utilized in the synthesis of dyes, catalysts, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Chloro-2-(vinylthio)quinolin-3-ol involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to inhibit bacterial DNA gyrase or topoisomerase, enzymes crucial for DNA replication. In cancer research, it may induce apoptosis by interacting with cellular pathways that regulate cell death.
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: Known for its chelating properties and use in metal ion detection.
2-Chloroquinoline: Used as an intermediate in the synthesis of various pharmaceuticals.
Quinoline-3-carbaldehyde: Utilized in the synthesis of heterocyclic compounds with biological activity.
Uniqueness
8-Chloro-2-(vinylthio)quinolin-3-ol is unique due to the presence of both the chloro and vinylthio groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
90785-93-6 |
|---|---|
Molecular Formula |
C11H8ClNOS |
Molecular Weight |
237.71 g/mol |
IUPAC Name |
8-chloro-2-ethenylsulfanylquinolin-3-ol |
InChI |
InChI=1S/C11H8ClNOS/c1-2-15-11-9(14)6-7-4-3-5-8(12)10(7)13-11/h2-6,14H,1H2 |
InChI Key |
MRNOYZGPQFOHBD-UHFFFAOYSA-N |
Canonical SMILES |
C=CSC1=C(C=C2C=CC=C(C2=N1)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















